3,4-Dichloro-6-methylpyridazine
Overview
Description
3,4-Dichloro-6-methylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two chlorine atoms at positions 3 and 4 and a methyl group at position 6 on the pyridazine ring. It is known for its applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Biochemical Analysis
Biochemical Properties
3,4-Dichloro-6-methylpyridazine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of complex organic molecules, indicating its potential as a biochemical reagent . The compound’s interactions with enzymes and proteins can lead to either inhibition or activation, depending on the specific biochemical context. These interactions are crucial for understanding the compound’s role in various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it can impact metabolic pathways, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction is critical for its role in biochemical reactions. Furthermore, the compound can induce changes in gene expression, which in turn affects cellular function . Understanding these molecular mechanisms is essential for elucidating the compound’s overall impact on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement within the cellular environment . These interactions determine the compound’s localization and accumulation within cells, influencing its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a crucial role in determining the compound’s localization. Understanding these localization patterns is essential for elucidating the compound’s function within the cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-6-methylpyridazine typically involves the chlorination of 6-methylpyridazine. One common method is the reaction of 6-methylpyridazine with phosphorus oxychloride (POCl3) in the presence of a suitable solvent, such as dichloromethane, at elevated temperatures. The reaction proceeds through the formation of intermediate chlorinated species, which then undergo further chlorination to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to obtain the final compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-6-methylpyridazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 4 can be substituted with other nucleophiles, such as amines, alcohols, or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridazine N-oxides or reduction to form dihydropyridazines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, hydrazine hydrate, and potassium hydrogen sulfide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-amino-4-chloro-6-methylpyridazine or 3,4-dimethoxy-6-methylpyridazine can be formed.
Oxidation Products: Pyridazine N-oxides are common oxidation products.
Reduction Products: Dihydropyridazines are typical reduction products.
Scientific Research Applications
3,4-Dichloro-6-methylpyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: The compound is used as a probe to study enzyme mechanisms and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-6-methylpyridazine varies depending on its application:
Enzyme Inhibition: In medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity.
Receptor Binding: In biological research, it functions as a ligand that binds to specific receptors, modulating their activity and downstream signaling pathways.
Herbicidal Action: In agrochemicals, it disrupts essential biological processes in plants, leading to their death.
Comparison with Similar Compounds
3,4-Dichloro-6-methylpyridazine can be compared with other similar compounds in the pyridazine family:
3,6-Dichloro-4-methylpyridazine: Similar in structure but with chlorine atoms at positions 3 and 6.
4,6-Dichloro-2-methylpyrimidine: A pyrimidine derivative with chlorine atoms at positions 4 and 6.
3,5-Dichloro-2-methylpyridine: A pyridine derivative with chlorine atoms at positions 3 and 5.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specialized applications in various fields.
Properties
IUPAC Name |
3,4-dichloro-6-methylpyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-2-4(6)5(7)9-8-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUPASAGLWSIJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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